
Isovalerylcarnitine
描述
Isovalerylcarnitine is an organic compound belonging to the class of acylcarnitines. It is formed by the esterification of isovaleric acid with L-carnitine. This compound is a key metabolite in the leucine catabolic pathway and is often associated with isovaleric acidemia, a metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase .
准备方法
Synthetic Routes and Reaction Conditions: Isovalerylcarnitine can be synthesized through the esterification of isovaleric acid with L-carnitine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Isovaleric acid and L-carnitine.
科学研究应用
Clinical Applications in Metabolic Disorders
Isovalerylcarnitine in Isovaleric Acidemia
This compound plays a critical role in the management of isovaleric acidemia, an inherited metabolic disorder caused by a deficiency in isovaleryl-CoA dehydrogenase. This condition leads to the accumulation of toxic metabolites, including isovaleric acid. Supplementation with L-carnitine has been shown to enhance the excretion of this compound, thereby reducing the levels of isovaleryl-CoA and its toxic byproducts in patients.
- Case Study : A study demonstrated that administration of L-carnitine significantly decreased the levels of isovalerylglycine and increased the excretion of this compound and hippurate, indicating effective metabolic management . This treatment approach has been effective in preventing hospitalizations for patients with this genetic disorder.
Table 1: Effects of L-Carnitine Supplementation on Metabolite Levels
Metabolite | Before Treatment (nmol/L) | After Treatment (nmol/L) |
---|---|---|
Isovalerylglycine | High | Low |
This compound | Low | High |
Hippurate | Variable | Increased |
Biomarker for Cancer Risk Assessment
Recent research has identified this compound as a potential biomarker for lung cancer risk. A study involving a large cohort found that elevated levels of circulating this compound were associated with a reduced risk of lung cancer.
- Findings : The odds ratio for lung cancer was significantly lower in individuals with higher levels of this compound, suggesting a protective effect against this disease . This finding opens avenues for using this compound as a modifiable biomarker through dietary interventions or supplementation.
Table 2: Association Between Circulating this compound Levels and Lung Cancer Risk
Category | Controls (N=1296) | Cases (N=649) |
---|---|---|
Mean this compound (nmol/L) | 73.8 (71.7–75.8) | 69.5 (66.6–72.5) |
Age < 50 years | 62.1 (52.8–71.4) | 66.9 (53.9–79.8) |
Age ≥ 50 years | 67.6 (62.7–72.5) | 67.6 (60.5–74.7) |
Newborn Screening and Diagnostic Applications
This compound is also utilized in newborn screening programs to detect metabolic disorders such as isovaleric acidemia early in life. The measurement of acylcarnitines, including this compound, in dried blood spots has become a standard practice.
- Methodology : The use of tandem mass spectrometry allows for accurate detection and quantification of acylcarnitines, providing crucial information for early diagnosis . However, false positives can occur due to external factors such as dietary influences from certain medications or supplements .
Table 3: Newborn Screening Results for this compound Levels
Patient Group | This compound Level (nmol/mL) |
---|---|
Newborns with Isovaleric Acidemia | Elevated (> cut-off value) |
Control Newborns | Normal (< cut-off value) |
作用机制
Isovalerylcarnitine exerts its effects primarily through its role in the leucine catabolic pathway. It acts as a substrate for the enzyme isovaleryl-CoA dehydrogenase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This process is crucial for the proper metabolism of leucine and the prevention of toxic accumulation of isovaleric acid . Additionally, this compound has been shown to enhance energy production in cells by promoting fatty acid oxidation, which is particularly beneficial in tissues with high energy demands such as muscle and bone .
相似化合物的比较
- Valeryl-L-carnitine
- Butyryl-L-carnitine
- Hexanoyl-L-carnitine
- Propionyl-L-carnitine
Is there anything else you would like to know about isovalerylcarnitine or any other compound?
生物活性
Isovalerylcarnitine (IVC), a five-carbon acylcarnitine, plays a significant role in human metabolism, particularly in the context of fatty acid oxidation and branched-chain amino acid metabolism. This compound has garnered attention due to its implications in metabolic disorders, cancer risk, and its potential as a biomarker. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is primarily involved in the transport of fatty acids into mitochondria for beta-oxidation. It is produced from isovaleryl-CoA, which is derived from the catabolism of leucine, an essential branched-chain amino acid. Elevated levels of IVC are often associated with metabolic disorders such as isovaleric acidemia (IVA), a condition characterized by the accumulation of isovaleryl-CoA due to deficiencies in its metabolic pathway.
Biological Functions and Mechanisms
1. Metabolic Pathway:
this compound is formed through the action of carnitine acyltransferases that facilitate the transfer of acyl groups from CoA to carnitine. This process is crucial for the transport of fatty acids across mitochondrial membranes, where they undergo oxidation for energy production.
2. Role in Isovaleric Acidemia:
In patients with IVA, due to a deficiency in isovaleryl-CoA dehydrogenase, IVC accumulates alongside toxic metabolites like isovaleric acid. Management strategies often include dietary restrictions and supplementation with glycine or L-carnitine to promote detoxification pathways that convert excess IVC into less harmful compounds like isovalerylglycine .
Case Studies
- Metabolic Screening: A study involving newborn screening highlighted that elevated levels of IVC can indicate IVA. In one case, a 4-month-old male presented with increased plasma short-chain acylcarnitines during routine metabolic work-up, leading to the diagnosis of a new inborn error of metabolism .
- Cancer Risk Association: A recent study employing Mendelian randomization found an inverse relationship between circulating levels of IVC and lung cancer risk. The study analyzed prediagnostic blood samples and reported that higher concentrations of IVC correlated with lower odds of developing lung cancer (log10-OR = 0.43; 95% CI, 0.29–0.63) .
Table 1: Circulating this compound Levels in Lung Cancer Cases vs. Controls
Group | N | Mean IVC (nmol/L) | 95% CI |
---|---|---|---|
Controls | 1296 | 70.5 | (68.7–72.3) |
Cases | 649 | 67.2 | (65.1–69.3) |
This table illustrates the significant difference in mean IVC levels between lung cancer cases and controls, suggesting a protective role for IVC .
Metabolic Profiles and Health Outcomes
Research indicates that specific metabolic profiles involving IVC can distinguish between healthy individuals and those exhibiting frailty or other metabolic disturbances. In older men with frailty, lower concentrations of IVC were observed compared to their healthier counterparts .
属性
IUPAC Name |
3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBPDJNUXPEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isovalerylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31023-24-2 | |
Record name | Isovalerylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。